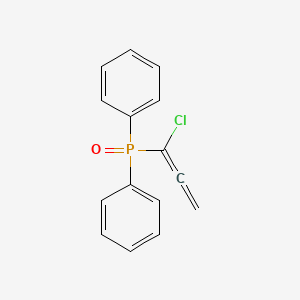![molecular formula C26H23OPS B14597107 Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- CAS No. 61173-98-6](/img/structure/B14597107.png)
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is an organophosphorus compound with the molecular formula C26H23OPS. This compound is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl structure and a phenylthioethyl group. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- can be synthesized through several methods. One common method involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The reaction proceeds as follows:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, such as Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, thionyl chloride, and DIBAH (diisobutylaluminum hydride). The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.
Major Products Formed
The major products formed from these reactions include diphenylphosphine oxides, secondary phosphines, and various organophosphorus compounds .
Aplicaciones Científicas De Investigación
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a ligand in various biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- exerts its effects involves its ability to act as a ligand and participate in various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates and the stabilization of transition states in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthioethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the phenylthioethyl group.
Ethyldiphenylphosphine: Contains an ethyl group instead of the phenylthioethyl group.
Uniqueness
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Propiedades
Número CAS |
61173-98-6 |
|---|---|
Fórmula molecular |
C26H23OPS |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(2-diphenylphosphoryl-2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C26H23OPS/c27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)26(21-22-13-5-1-6-14-22)29-25-19-11-4-12-20-25/h1-20,26H,21H2 |
Clave InChI |
JLGVLUVADLHAHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
stannane](/img/structure/B14597048.png)
![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)



